1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene
CAS No.: 849035-74-1
Cat. No.: VC2338494
Molecular Formula: C8H8FNO4S
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849035-74-1 |
|---|---|
| Molecular Formula | C8H8FNO4S |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene |
| Standard InChI | InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 |
| Standard InChI Key | KHAYNDCHBKGURZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structure
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is an organic compound with a molecular formula of C₈H₈FNO₄S and a molecular weight of 233.22 g/mol . The compound is characterized by a benzene ring with four substituents: a fluoro group, a methyl group, a methylsulfonyl group, and a nitro group. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.
The compound is identified by several chemical identifiers that facilitate its recognition in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 849035-74-1 |
| InChI | InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 |
| InChIKey | KHAYNDCHBKGURZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)C)N+[O-])F |
| European Community Number | 812-886-3 |
The compound is also known by several synonyms including 1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene and 1-fluoro-5-methyl-4-(methylsulphonyl)-2-nitrobenzene .
Physical and Chemical Properties
The physical and chemical properties of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene are important for understanding its behavior in various conditions and applications. The available data indicates that the compound has a melting point of 150-151°C . This relatively high melting point suggests strong intermolecular forces, likely due to the polar functional groups present in the molecule.
Additional physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 233.22 g/mol |
| Melting Point | 150-151°C |
| LogP | 3.04980 |
| Polar Surface Area (PSA) | 88.34000 |
| State at Room Temperature | Solid (inferred from melting point) |
The LogP value of 3.04980 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between water solubility and lipid solubility . This property is particularly relevant for potential pharmaceutical applications, as it influences how the compound might distribute in biological systems. The polar surface area (PSA) of 88.34000 provides insight into the compound's ability to permeate cell membranes, with this value suggesting moderate membrane permeability .
Spectroscopic Data and Analysis
Spectroscopic data provides valuable insights into the structural characteristics and potential identification methods for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. One important set of data available is the predicted collision cross section (CCS) values for various adducts of the compound.
The following table presents the predicted collision cross section data for different adduct forms :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 234.02309 | 142.5 |
| [M+Na]⁺ | 256.00503 | 154.3 |
| [M+NH₄]⁺ | 251.04963 | 149.2 |
| [M+K]⁺ | 271.97897 | 150.9 |
| [M-H]⁻ | 232.00853 | 142.9 |
| [M+Na-2H]⁻ | 253.99048 | 147.0 |
| [M]⁺ | 233.01526 | 144.5 |
| [M]⁻ | 233.01636 | 144.5 |
These collision cross section values provide important information for mass spectrometry-based identification and analysis of the compound. The data indicates that the sodium adduct [M+Na]⁺ has the largest collision cross section (154.3 Ų), suggesting a more extended conformation, while the protonated form [M+H]⁺ has a smaller cross section (142.5 Ų) . This information is valuable for analytical chemists working with this compound, particularly in complex mixtures where identification might be challenging.
Synthesis and Preparation Methods
Structural Relationships and Comparative Analysis
1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene belongs to a family of substituted aromatic compounds that share similar structural features. Comparing this compound with structurally related molecules provides insights into the potential influence of specific substituents on chemical and biological properties.
A structurally related compound is 1-Fluoro-3-methanesulfonyl-2-nitrobenzene (CAS: 1022971-93-2), which differs in the position of the methylsulfonyl group and lacks the methyl substituent. This compound has a lower molecular weight (219.19 g/mol) compared to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (233.22 g/mol).
The specific arrangement of functional groups in 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene likely influences its reactivity patterns in unique ways:
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The electron-withdrawing nitro and methylsulfonyl groups likely deactivate the benzene ring toward electrophilic aromatic substitution reactions.
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The fluorine substituent provides opportunities for nucleophilic aromatic substitution reactions, particularly when activated by the adjacent nitro group.
-
The methyl group serves as a weak electron-donating group, potentially influencing the electronic distribution in the molecule.
This unique combination of electronic effects contributes to the compound's distinctive chemical behavior and potential applications.
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